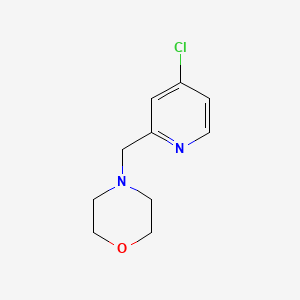

2-Morpholinomethyl-4-chloropyridine

Description

Context and Significance within Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast array of pharmaceuticals and biologically active molecules. The pyridine (B92270) ring, a six-membered aromatic heterocycle, is a prominent feature in numerous approved drugs due to its ability to engage in various biological interactions and serve as a stable scaffold. rsc.org

The significance of 2-Morpholinomethyl-4-chloropyridine lies in its hybrid nature:

The Chloro Substituent: The chlorine atom at the 4-position of the pyridine ring is a critical functional handle. Chloropyridines are valuable intermediates in organic synthesis because the chlorine can be readily displaced by nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions. chempanda.comnih.gov This allows for the introduction of a wide variety of other functional groups, enabling the creation of diverse chemical libraries for drug discovery.

Foundational Aspects and Research Trajectory

While specific research on this compound is not widely published, its synthesis and potential applications can be projected based on established chemical principles.

Foundational Aspects: Synthesis

The synthesis of this compound would likely proceed through one of several reliable synthetic routes common in heterocyclic chemistry. A plausible approach involves the reaction of a suitable precursor, such as 2-(chloromethyl)-4-chloropyridine, with morpholine (B109124). In this nucleophilic substitution reaction, the nitrogen atom of the morpholine would displace the chlorine atom on the methyl group to form the desired product.

Alternatively, the compound could be prepared via the reductive amination of 4-chloropyridine-2-carbaldehyde. nih.gov This two-step, one-pot process would involve the initial reaction of the aldehyde with morpholine to form an intermediate iminium ion, which is then reduced in situ to yield this compound. The precursor, 4-chloropyridine-2-carbaldehyde, is itself a known compound that can be synthesized from related pyridine derivatives. nih.govguidechem.com

Research Trajectory

The primary research application for this compound would likely be as a versatile building block for creating libraries of novel, more complex molecules. The research trajectory would focus on leveraging the reactivity of the 4-chloro position. Synthetic chemists could employ a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds at this position.

This strategy would allow for the systematic modification of the pyridine core, generating a series of derivatives with diverse substituents. These new compounds could then be screened for biological activity across a range of therapeutic areas, from oncology to neurodegenerative diseases. The presence of the morpholine group would be anticipated to confer favorable drug-like properties to these new molecular entities. nih.govacs.org

Chemical Compound Data

Below are tables detailing the properties of this compound and other compounds mentioned in this article.

Table 1: Properties of this compound

| Identifier | Value |

| IUPAC Name | 4-((4-chloropyridin-2-yl)methyl)morpholine |

| Molecular Formula | C10H13ClN2O |

| Molecular Weight | 212.68 g/mol |

| CAS Number | Not available |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13ClN2O |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

4-[(4-chloropyridin-2-yl)methyl]morpholine |

InChI |

InChI=1S/C10H13ClN2O/c11-9-1-2-12-10(7-9)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2 |

InChI Key |

SMVUMEAPDZMODW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2=NC=CC(=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Morpholinomethyl 4 Chloropyridine and Its Derivatives

Nucleophilic Substitution Approaches for Pyridine (B92270) Ring Functionalization

Nucleophilic substitution reactions are a cornerstone for the functionalization of the pyridine ring. These approaches often involve the direct introduction of amine functionalities or the use of pre-functionalized pyridine precursors.

Direct Amination with Morpholine (B109124) Derivatives

Direct amination of the pyridine ring with morpholine derivatives represents a straightforward approach to introduce the desired morpholinomethyl group. While direct C-H amination is challenging, activation of the pyridine ring can facilitate this transformation. One strategy involves the conversion of the pyridine to a phosphonium (B103445) salt, which then reacts with an amine. nih.gov This method offers high regioselectivity, typically at the 4-position, and can be applied to complex molecules. nih.gov

Another approach is the Chichibabin reaction, which traditionally uses sodium amide to aminate pyridines at the 2-position. ntu.edu.sgyoutube.com Modern variations of this reaction employ different bases and reaction conditions to improve yields and substrate scope. ntu.edu.sg For instance, a composite of sodium hydride and lithium iodide has been shown to be effective for the C2-amination of pyridines with various primary amines. ntu.edu.sg

Strategies Involving 4-Chloropyridine (B1293800) Precursors

The use of 4-chloropyridine as a precursor is a common and effective strategy for the synthesis of 4-substituted pyridines. The chlorine atom at the 4-position activates the ring towards nucleophilic aromatic substitution (SNAr). stackexchange.com The electron-withdrawing nature of the pyridine nitrogen makes the 4-position electron-deficient and thus susceptible to attack by nucleophiles like morpholine. stackexchange.com

The reaction proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the carbon bearing the chlorine atom, forming a tetrahedral intermediate. stackexchange.com Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring, yielding the desired 4-morpholinopyridine (B1661938) derivative. stackexchange.com The efficiency of this reaction can be enhanced by the use of Lewis acids, such as zinc nitrate, which coordinate to the pyridine nitrogen and further activate the ring towards nucleophilic attack. bath.ac.ukresearchgate.net

The synthesis of the 4-chloropyridine precursor itself can be achieved through various methods. One common route involves the chlorination of pyridine-N-oxide. For instance, 4-nitropyridine-N-oxide can be treated with phosphorus trichloride (B1173362) to replace the nitro group with a chlorine atom and simultaneously deoxygenate the N-oxide. researchgate.net Alternatively, pyridine can be reacted with chlorinating agents like thionyl chloride, phosphorus oxychloride, or phosphorus pentachloride. google.compatsnap.com

Catalytic Routes in Compound Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of 2-Morpholinomethyl-4-chloropyridine and its derivatives.

Palladium-Catalyzed Coupling Reactions

While direct palladium-catalyzed C-H amination of pyridines can be challenging, cross-coupling reactions are a powerful tool for forming C-N bonds. Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is widely used for the synthesis of arylamines. Although most commonly applied to halogenated arenes, its application to pyridine systems allows for the formation of aminopyridines from chloropyridines.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. nih.goveurekaselect.com In the context of synthesizing this compound derivatives, microwave irradiation can significantly reduce reaction times for nucleophilic substitution reactions. For example, the reaction of 2-amino-4-chloropyrimidine (B19991) with various amines has been successfully carried out under microwave irradiation, leading to the desired products in short reaction times. nih.gov This methodology can be extrapolated to the reaction of 2-chloromethyl-4-chloropyridine with morpholine. Microwave heating has also been shown to be beneficial in radiolabelling reactions, achieving higher radiochemical yields in shorter times compared to conventional heating. kcl.ac.uk

| Reaction | Conditions | Product | Yield | Reference |

| Amination of 3-oxo-2-arylhydrazonopropanals with acetoacetanilide | DBU, 1,4-dioxane, Microwave | 4-arylazo-5-hydroxy-benzamide derivatives | 52-68% | nih.gov |

| Synthesis of 2-amino-4-chloro-pyrimidine derivatives | Substituted amine, anhydrous propanol, triethylamine, Microwave (120–140 °C) | 2-amino-4-chloro-pyrimidine derivatives | Not specified | nih.gov |

| Radiolabelling of porphyrins with 52Mn | Acetate buffer, Microwave | 52Mn-porphyrins | >95% | kcl.ac.uk |

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) offer a highly efficient approach to synthesize complex molecules in a single step from three or more starting materials. nih.govpreprints.org This strategy is atom-economical and can rapidly generate diverse libraries of compounds. nih.gov

Several named MCRs are relevant to the synthesis of pyridine-containing structures. The Hantzsch dihydropyridine (B1217469) synthesis, for example, is a four-component reaction that produces dihydropyridines, which can then be oxidized to the corresponding pyridines. mdpi.com The Guareschi-Thorpe and Bohlmann-Rahtz reactions are other examples that directly yield aromatic pyridines. acsgcipr.org

The Ugi and Passerini reactions are powerful MCRs for the synthesis of peptide-like structures and α-acyloxyamides, respectively. nih.gov While not directly yielding the target compound, these reactions could be adapted to incorporate a pre-functionalized pyridine moiety. For instance, a pyridine-containing aldehyde or amine could be used as a component in an Ugi reaction. preprints.org The Groebke-Blackburn-Bienaymé reaction (GBBR) is another three-component reaction that can be used to synthesize fused imidazopyridines. csic.es

The versatility of MCRs allows for the incorporation of various functional groups and building blocks, making them a promising avenue for the discovery of novel derivatives of this compound with diverse biological activities. preprints.org

Derivatization from Related Heterocyclic Scaffolds

The synthesis of the this compound scaffold is not limited to the construction of the pyridine ring from acyclic precursors or the functionalization of a pre-existing pyridine core. Advanced synthetic strategies also involve the transformation of other heterocyclic systems into the desired substituted pyridine framework. These ring transformation reactions offer alternative and sometimes more efficient pathways, leveraging the reactivity of different heterocyclic starting materials. Key examples of such transformations include the conversion of pyrylium (B1242799) salts and 2-pyrones into substituted pyridines.

One of the most established methods for converting a heterocyclic scaffold into a pyridine is through the reaction of pyrylium salts with primary amines. Pyrylium salts are six-membered aromatic cations containing an oxygen heteroatom. Their high reactivity towards nucleophiles makes them excellent precursors for the synthesis of N-substituted pyridinium (B92312) salts, which can subsequently be converted to pyridines. The general mechanism involves the nucleophilic attack of a primary amine at the C-2 or C-6 position of the pyrylium ring, leading to ring-opening, followed by recyclization and dehydration to form the corresponding pyridinium salt. researchgate.net

For the synthesis of this compound, a suitably substituted pyrylium salt could react with morpholine. For instance, a pyrylium salt bearing a chloromethyl group at the 2-position and a chlorine atom at the 4-position would be an ideal starting material. The reaction with morpholine would directly install the 2-morpholinomethyl moiety.

Another versatile heterocyclic precursor for pyridine synthesis is the 2-pyrone scaffold. escholarship.org 2-Pyrones, which are six-membered lactones, can undergo various transformations to yield substituted pyridines. One such strategy involves a ring-opening/annulation sequence. rsc.org For example, a 2-pyrone can react with an appropriate nitrogen source, leading to the opening of the lactone ring and subsequent cyclization to form the pyridine ring. The specific substituents on the resulting pyridine are determined by the substitution pattern of the initial 2-pyrone and the nature of the amine used.

Furthermore, furan (B31954) derivatives have been utilized as precursors for the synthesis of pyridinols, which could then be further functionalized. The transformation of furans into pyridines typically involves an intramolecular condensation of a dicarbonyl intermediate formed by the oxidation of the furan ring. scispace.com For example, 2-carbomethoxy-5-isopropylfuran has been successfully converted into 6-isopropyl-3-pyridinol. scispace.com While not a direct route to this compound, this methodology highlights the potential of using readily available furan scaffolds to construct the core pyridine structure, which can then undergo subsequent chlorination and functionalization at the 2-position.

These ring transformation strategies from heterocyclic scaffolds like pyrylium salts, 2-pyrones, and furans provide alternative synthetic routes to highly substituted pyridines such as this compound. The choice of the heterocyclic precursor and the specific reaction conditions allow for the introduction of diverse functionalities onto the pyridine ring.

Elucidation of Reaction Mechanisms in 2 Morpholinomethyl 4 Chloropyridine Formation and Transformation

Mechanistic Insights into Nucleophilic Aromatic Substitution on Halopyridines

The formation and reactivity of 2-Morpholinomethyl-4-chloropyridine are deeply rooted in the principles of nucleophilic aromatic substitution (SNA_r_), a class of reactions particularly relevant to electron-deficient aromatic systems like pyridine (B92270). byjus.com The presence of the electronegative nitrogen atom in the pyridine ring reduces electron density, making the ring susceptible to attack by nucleophiles, especially at the C2 and C4 (ortho and para) positions. stackexchange.com

A plausible pathway for the formation of this compound involves, as a key step, a Mannich-type reaction. This reaction involves the aminoalkylation of an acidic proton. For instance, starting with 2-methyl-4-chloropyridine, the acidic protons of the methyl group can be functionalized with formaldehyde (B43269) and morpholine (B109124) to yield the target compound. The mechanism begins with the formation of an electrophilic iminium ion from morpholine and formaldehyde. The 2-methyl-4-chloropyridine, in its enol or enamine tautomeric form, then acts as a nucleophile, attacking the iminium ion to form the C-C bond, yielding the final β-amino carbonyl-like product, also known as a Mannich base. byjus.comwikipedia.org

The core reactivity of the 4-chloro substituent is best understood through the SNAr mechanism. Unlike SN2 reactions, which are not feasible on sp²-hybridized carbons, the SNAr pathway proceeds via a two-step addition-elimination sequence. byjus.comyoutube.com

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the halogen (the leaving group), breaking the aromaticity of the pyridine ring. This is typically the rate-determining step. stackexchange.com This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

Elimination: The aromaticity is restored as the leaving group (in this case, Cl⁻) is expelled, resulting in the substituted product.

The preference for attack at the 4-position is a critical aspect of pyridine chemistry. When the nucleophile attacks at the C4 position of 4-chloropyridine (B1293800), the negative charge of the Meisenheimer intermediate is distributed across the ring and, crucially, can be delocalized onto the electronegative nitrogen atom. stackexchange.compearson.comvaia.com This resonance stabilization significantly lowers the activation energy for the reaction compared to attack at the C3 position, where the negative charge cannot be placed on the nitrogen. stackexchange.com

The nature of the halogen leaving group also influences the reaction rate. In many SNAr reactions, the rate-determining step is the initial nucleophilic attack. Consequently, the reactivity order is often F > Cl ≈ Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack, even though fluoride (B91410) is a poor leaving group in SN2 reactions.

| Leaving Group (X) in 4-X-Pyridine | Relative Reactivity with Piperidine | Primary Factor |

| F | High | High electronegativity of F polarizes the C-X bond, facilitating rate-determining nucleophilic attack. |

| Cl | Moderate | Good balance between bond polarization and leaving group ability. |

| Br | Moderate | Similar to chlorine; bond is less polarized but bromide is a better leaving group. |

| I | Low | Lower electronegativity results in a less electrophilic carbon, slowing the initial attack. |

| This table presents generalized reactivity trends in SNAr reactions on halopyridines. Actual rates can be influenced by the nucleophile and reaction conditions. |

Catalytic Cycle Analysis in Transition Metal-Mediated Transformations

The chlorine atom at the C4 position of this compound is a versatile handle for further molecular elaboration through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, with palladium, nickel, and copper being the most common catalysts. rsc.orglongdom.orgmdpi-res.com

The general mechanism for these transformations can be described by a catalytic cycle that typically involves three key steps: rhhz.netustc.edu.cn

Oxidative Addition: A low-valent transition metal complex, such as Pd(0), inserts into the carbon-chlorine bond of the pyridine. This step oxidizes the metal (e.g., Pd(0) to Pd(II)) and forms an organopalladium intermediate.

Transmetalation (e.g., in Suzuki or Stille coupling) or Migratory Insertion (e.g., in Heck coupling): In a Suzuki reaction, an organoboron compound (R-BY₂) transfers its organic group (R) to the palladium center, a process facilitated by a base. In a Buchwald-Hartwig amination, an amine coordinates to the metal, followed by deprotonation to form a metal-amido complex.

Reductive Elimination: The two organic fragments on the metal center couple and are eliminated from the coordination sphere, forming the new C-C or C-N bond in the final product. This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle.

Various named reactions can be applied to transform the C4-Cl bond:

Suzuki-Miyaura Coupling: Reacting this compound with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. rhhz.net

Buchwald-Hartwig Amination: Coupling with a primary or secondary amine using a palladium catalyst to form a C-N bond, yielding 4-amino-pyridine derivatives. ustc.edu.cn

Sonogashira Coupling: Formation of a C-C triple bond by reacting the chloropyridine with a terminal alkyne, typically using a palladium catalyst in conjunction with a copper(I) co-catalyst. longdom.org

The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. Ligands, particularly bulky and electron-rich phosphines, play a critical role in stabilizing the metal center and promoting the key steps of the catalytic cycle. rhhz.net

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C-C (sp²-sp²) |

| Buchwald-Hartwig | R₂NH | Pd(0)/Pd(II) with phosphine (B1218219) ligand (e.g., BINAP), Strong Base (e.g., NaOtBu) | C-N |

| Sonogashira | R-C≡CH | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base | C-C (sp²-sp) |

| Heck | Alkene (e.g., Styrene) | Pd(0) complex, Base (e.g., Et₃N) | C-C (sp²-sp²) |

| This table provides examples of common transition metal-catalyzed cross-coupling reactions applicable to 4-chloropyridine substrates. |

Stereochemical Considerations and Reaction Pathway Dynamics

While this compound is an achiral molecule, its transformations can lead to the formation of chiral products, making stereochemical control a crucial consideration. The field of asymmetric catalysis offers powerful methods to influence the three-dimensional architecture of molecules derived from pyridine precursors. mdpi.comacs.org

A significant area of research is the asymmetric dearomatization of the pyridine ring. mdpi.com By reducing the aromatic system using chiral transition metal catalysts, it is possible to generate highly functionalized and enantioenriched piperidines, which are privileged scaffolds in pharmaceutical chemistry. acs.org For example, a derivative of this compound could be N-activated and then subjected to a catalytic asymmetric hydrogenation or a nucleophilic addition, where a chiral ligand on the metal catalyst directs the approach of the reagent to one face of the molecule over the other. This process can create multiple stereocenters with high levels of diastereoselectivity and enantioselectivity. mdpi.comacs.org

The reaction pathway dynamics in such transformations are complex. The regio- and stereochemical outcomes are governed by subtle energetic differences between various possible transition states. Factors influencing the pathway include:

Catalyst-Substrate Interaction: The way the chiral catalyst coordinates to the pyridine derivative dictates the facial selectivity of the subsequent bond-forming step. mdpi.com

Nucleophile Approach: In asymmetric additions, the trajectory of the incoming nucleophile is sterically and electronically controlled by the chiral environment created by the catalyst.

Reaction Conditions: Temperature and solvent can affect the equilibrium between different intermediates and the energy barriers of competing pathways, thereby influencing the kinetic versus thermodynamic product distribution.

Computational chemistry plays a vital role in elucidating these dynamics. By modeling the potential energy surfaces of the reaction, researchers can rationalize observed selectivities and predict the outcomes of new transformations. These studies can identify the key transition states and intermediates that determine the stereochemistry of the final product.

Furthermore, stereochemistry can be relevant in the synthesis of the side chain itself. If a modified Mannich reaction were performed using a chiral amine or a prochiral ketone with a chiral catalyst, it would be possible to install a stereocenter at the carbon atom adjacent to the morpholine nitrogen. wikipedia.org

Strategic Derivatization and Structural Modification of 2 Morpholinomethyl 4 Chloropyridine

Functionalization of the Pyridine (B92270) Nucleus

The pyridine nucleus of 2-Morpholinomethyl-4-chloropyridine, and chloropyridines in general, is electron-deficient, which makes it susceptible to specific types of reactions. The primary site for functionalization is the C4-position due to the presence of the chloro group, which acts as a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions.

The 2- and 4-chloropyridines readily react with various nucleophiles to yield a range of substituted derivatives, including alkyl ethers, alkyl thioethers, and alkylamines. nih.gov This reactivity is a cornerstone for diversifying the pyridine core. For instance, reaction with primary and secondary amines leads to the formation of substituted 4-aminopyridines. researchgate.net This allows for the introduction of a multitude of functional groups at this position, significantly altering the molecule's properties.

Beyond substitution of the chlorine atom, modern synthetic methods offer pathways for functionalizing other positions on the pyridine ring. While direct C-H functionalization of pyridines can be challenging due to the electron-poor nature of the ring and the coordinating power of the nitrogen atom, specialized techniques have been developed. rsc.org For example, methods using strong bases like n-butylsodium can achieve selective deprotonation at the C4-position of unsubstituted pyridines, which can then be captured by electrophiles. nih.govnih.gov While the target molecule is already substituted at C4, these principles can be adapted to functionalize the remaining C-H bonds (C3, C5, C6) under specific conditions, further expanding the diversity of accessible derivatives.

| Reaction Type | Reagent/Nucleophile | Product Class | Significance |

| Nucleophilic Substitution | Primary/Secondary Amines (e.g., Piperidine) | 4-Amino-2-(morpholinomethyl)pyridines | Introduction of diverse amine functionalities. researchgate.net |

| Nucleophilic Substitution | Alcohols/Phenols (e.g., Sodium Ethoxide) | 4-Alkoxy-2-(morpholinomethyl)pyridines | Formation of ether linkages. nih.gov |

| Nucleophilic Substitution | Thiols (e.g., Sodium Thiophenoxide) | 4-(Thioether)-2-(morpholinomethyl)pyridines | Introduction of sulfur-containing groups. nih.gov |

| Negishi Cross-Coupling | Organozinc reagents (after transmetalation) | 4-Aryl/Heteroaryl-2-(morpholinomethyl)pyridines | Creation of C-C bonds to introduce aromatic systems. nih.govnih.gov |

Chemical Modifications of the Morpholine (B109124) Moiety

The morpholine ring in the this compound scaffold offers another site for structural modification. The secondary amine nitrogen within the morpholine is nucleophilic and can readily undergo a variety of chemical transformations. From a synthetic standpoint, numerous molecular scaffolds have been appended to the morpholine nitrogen to alter a compound's biological profile and metabolic stability. taylorandfrancis.com

Common modifications include N-alkylation and N-acylation. These reactions allow for the introduction of new substituents, which can be used to modulate the molecule's physicochemical properties, such as lipophilicity and basicity, or to introduce new pharmacophoric elements. Furthermore, the morpholine ring itself can be a template for creating more complex structures. For example, strategies like the SnAP (Staudinger/aza-Wittig/Pictet-Spengler) reaction and its modifications can be used to synthesize substituted morpholines, showcasing the versatility of this heterocycle in building molecular complexity.

| Modification Type | Reagent | Resulting Structure | Purpose of Modification |

| N-Acylation | Acetyl Chloride, Benzoyl Chloride | N-Acylmorpholine derivative | Introduce amide functionality, modulate basicity. |

| N-Alkylation | Benzyl Bromide, Methyl Iodide | N-Alkylmorpholine derivative | Introduce new carbon substituents, create quaternary ammonium (B1175870) salts. |

| N-Arylation | Aryl Halides (with catalyst) | N-Arylmorpholine derivative | Attach aromatic rings directly to the morpholine nitrogen. |

| Ring Transformation | Ring-opening reagents | Acyclic amino-ether derivatives | Break the cyclic structure to create flexible analogues. |

Diversification of Related Heterocyclic Scaffolds via 2-Morpholinomethyl Moieties

The principles of Diversity-Oriented Synthesis (DOS) can be applied to this compound to generate collections of structurally diverse small molecules. researchgate.net This approach uses a common starting material to create a wide range of different molecular skeletons, rather than just analogues of the original scaffold.

The functional handles installed in sections 4.1 and 4.2 can serve as reactive sites for subsequent cyclization reactions. For example, a nucleophilic group introduced at the C4-position of the pyridine ring could react with a substituent placed on the morpholine nitrogen in an intramolecular fashion, leading to the formation of novel bicyclic or tricyclic heterocyclic systems. Such strategies enable the exploration of new areas of chemical space. The generation of heterocycles using amino acid and sugar derivatives as building blocks is a powerful approach to accessing chemical and geometrical diversity. researchgate.net Similarly, the morpholine moiety, derived from amino-building blocks, can be used in multicomponent assembly processes followed by ring-forming reactions to create diverse polyheterocyclic scaffolds. nih.gov

This strategy transforms the initial simple scaffold into a variety of more complex and rigid structures, which is a key tactic in modern drug discovery to find compounds with novel biological activities. escholarship.org

Generation of Analogous Compounds and Libraries

The systematic application of the derivatization strategies described above allows for the generation of large libraries of analogous compounds based on the this compound scaffold. Structural modification is a powerful and successful tool for drug discovery and development. nih.govnih.gov By combining different functionalization reactions at the pyridine C4-position with various modifications of the morpholine nitrogen, a combinatorial library of compounds can be produced.

For instance, a library could be constructed by reacting the parent compound with a set of 50 different amines at the C4-position, and then each of these 50 intermediates could be further reacted with a set of 20 different acylating or alkylating agents at the morpholine nitrogen. This two-step process would theoretically yield a library of 1000 distinct compounds.

This approach of creating analogues is fundamental to medicinal chemistry for exploring structure-activity relationships (SAR). mdpi.com By systematically altering different parts of the molecule, researchers can identify which structural features are critical for a desired biological effect. The generation of such libraries is a key strategy for discovering new lead compounds with improved potency, selectivity, or metabolic properties. researchgate.netbiomedres.us

| Point of Diversity | Example Variation 1 | Example Variation 2 | Example Variation 3 |

| Pyridine C4-Substituent | -NH-Cyclopropyl | -O-Phenyl | -S-Ethyl |

| Morpholine N-Substituent | -H (unmodified) | -C(O)CH₃ (Acetyl) | -CH₂-Ph (Benzyl) |

| Resulting Analogue Class | 4-(Cyclopropylamino)-2-(morpholinomethyl)pyridine | 2-[(4-Acetylmorpholin-2-yl)methyl]-4-phenoxypyridine | 4-(Ethylthio)-2-[(4-benzylmorpholin-2-yl)methyl]pyridine |

Structure Reactivity Relationships in 2 Morpholinomethyl 4 Chloropyridine Chemical Systems

Impact of Substituent Electronic Properties on Reaction Kinetics and Thermodynamics

The electronic landscape of the pyridine (B92270) ring in 2-Morpholinomethyl-4-chloropyridine is significantly influenced by both the chloro and the morpholinomethyl substituents. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect through both inductive (-I) and mesomeric (-M) effects. stackexchange.com This polarization renders the carbon atoms at the 2-, 4-, and 6-positions electrophilic and susceptible to nucleophilic attack. The chlorine atom at the 4-position further enhances this electrophilicity, making it a viable leaving group in SNAr reactions.

The morpholinomethyl group at the 2-position introduces a more complex electronic influence. The morpholine (B109124) moiety, a saturated heterocycle, is generally considered to be an electron-donating group due to the inductive effect of the alkyl chain. However, the presence of the nitrogen and oxygen atoms within the morpholine ring can also lead to through-space electronic interactions.

The rate of nucleophilic substitution is also dependent on the nature of the nucleophile and the solvent. Kinetic studies on related systems, such as the reaction of 4-X-2,6-dinitrochlorobenzenes with pyridines, show that electron-donating substituents on the pyridine accelerate the reaction. researchgate.net

To illustrate the expected impact of substituents on the reactivity of 4-chloropyridine (B1293800) derivatives, the following table presents a qualitative comparison of relative reaction rates in a typical SNAr reaction.

| Substituent at 2-position | Electronic Effect | Expected Relative Rate of Nucleophilic Substitution at C-4 |

| -H | Neutral | 1 |

| -CH₃ | Electron-donating (weak) | > 1 |

| -NO₂ | Electron-withdrawing (strong) | < 1 |

| -Morpholinomethyl | Electron-donating (moderate) | > 1 |

This table is illustrative and based on general principles of electronic effects in nucleophilic aromatic substitution.

The thermodynamics of the reaction are governed by the relative stability of the reactants and products, as well as the intermediate Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge. While the morpholinomethyl group is primarily electron-donating, its potential for conformational arrangements could influence the stability of the transition state and intermediates.

Steric Effects and Their Influence on Reaction Selectivity

For reactions occurring at other positions on the pyridine ring, the steric influence of the morpholinomethyl group is more pronounced. For instance, any attempt at substitution or functionalization at the 3-position would be significantly hindered.

The steric properties of substituents can be quantified using various parameters, such as Taft's steric parameter (Es) or the more sophisticated Sterimol parameters which describe the size and shape of a substituent in multiple dimensions. nih.govresearchgate.net While specific steric parameters for the morpholinomethyl group are not commonly tabulated, it is considered a bulky substituent.

The following table provides a conceptual comparison of steric hindrance for different substituents at the 2-position of a pyridine ring.

| Substituent at 2-position | Relative Steric Bulk | Expected Impact on Reactivity at C-4 |

| -H | Minimal | Negligible |

| -CH₃ | Small | Minor |

| -t-Butyl | Very Large | Moderate |

| -Morpholinomethyl | Large | Moderate to Significant |

This table provides a qualitative assessment of steric bulk and its potential influence.

In reactions where multiple sites of attack are possible, the steric bulk of the morpholinomethyl group would be expected to disfavor reactions at the 2- and 3-positions, thereby enhancing the selectivity for reactions at the 4- and 6-positions, assuming electronic factors are favorable.

Conformational Analysis and its Correlation with Chemical Reactivity

The morpholinomethyl substituent is conformationally flexible, with possible rotations around the C2-C(methylene) and C(methylene)-N(morpholine) bonds. The preferred conformation will be the one that minimizes steric interactions and maximizes any stabilizing intramolecular interactions. The conformation of the morpholinomethyl group can, in turn, influence the chemical reactivity of the entire molecule by affecting the steric accessibility of the reaction center and potentially modulating the electronic properties of the pyridine ring through space.

While specific conformational analysis studies on this compound are not prominent in the literature, studies on structurally related molecules, such as 2-substituted piperazines, have shown that the conformation of substituents can be critical for biological activity, which is a function of chemical interactions. [No specific citation available] Computational modeling is a powerful tool for predicting the preferred conformations and their relative energies. nih.gov

The orientation of the morpholinomethyl group relative to the pyridine ring can impact the reactivity at the 4-position in several ways:

Shielding: A conformation where the morpholine ring is positioned over the face of the pyridine ring could partially shield the 4-position from the approach of a nucleophile.

Electronic Effects: The orientation of the lone pairs on the nitrogen and oxygen atoms of the morpholine ring relative to the pyridine π-system could lead to through-space electronic effects that modulate the electrophilicity of the C-4 carbon.

Solvation: The conformation can affect how the molecule is solvated, which in turn can influence reaction rates.

The following table illustrates hypothetical low-energy conformations and their potential impact on reactivity.

| Conformation Description | Key Dihedral Angle(s) | Potential Impact on Reactivity at C-4 |

| Extended (anti-periplanar) | C3-C2-C(methylene)-N(morpholine) ≈ 180° | Minimal steric hindrance, baseline reactivity. |

| Gauche | C3-C2-C(methylene)-N(morpholine) ≈ ±60° | Potential for intramolecular interactions or minor steric shielding. |

| Eclipsed (high energy) | C3-C2-C(methylene)-N(morpholine) ≈ 0° | Sterically disfavored, unlikely to be a major contributor to reactivity. |

This is a conceptual table based on general principles of conformational analysis.

Computational and Theoretical Investigations of 2 Morpholinomethyl 4 Chloropyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding a molecule's behavior at the electronic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of molecules. For 2-Morpholinomethyl-4-chloropyridine, a DFT analysis, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation.

Table 1: Predicted Optimized Geometric Parameters for this compound (Based on DFT Calculations of Analogous Structures)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl (Pyridine) | ~1.74 Å |

| C-N (Pyridine) | ~1.34 Å | |

| C-C (Pyridine) | ~1.39 Å | |

| C-CH2 | ~1.51 Å | |

| N-CH2 (Morpholine) | ~1.46 Å | |

| C-O (Morpholine) | ~1.43 Å | |

| Bond Angle | C-N-C (Pyridine) | ~117° |

| Cl-C-C (Pyridine) | ~123° | |

| C-C-N (Methylene Bridge) | ~110° |

These values are estimations based on DFT studies of similar substituted pyridines and morpholine-containing compounds.

The electronic structure analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this molecule, the HOMO is expected to be localized primarily on the electron-rich morpholine (B109124) and pyridine (B92270) nitrogen atoms, while the LUMO would likely be distributed across the electron-deficient chloropyridine ring. Molecular Electrostatic Potential (MEP) maps would further visualize the electronic distribution, highlighting electron-rich (negative potential, likely around the nitrogen and oxygen atoms) and electron-poor (positive potential) regions, which are susceptible to electrophilic and nucleophilic attack, respectively. ijcce.ac.irchemrxiv.orgnih.gov

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 2.5 - 3.5 D | Indicates overall polarity of the molecule |

Values are illustrative and based on calculations for molecules like 2-chloro-4-(trifluoromethyl)pyridine (B1345723) and other substituted pyridines. researchgate.net

DFT calculations are also highly effective in predicting spectroscopic data, which can be used to verify the synthesis and structure of a compound. Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) can be performed, and the predicted wavenumbers, after appropriate scaling, can be compared with experimental data. researchgate.net For this compound, characteristic vibrational modes would include C-Cl stretching, pyridine ring vibrations, C-H stretching of the alkyl and aromatic portions, and C-O-C stretching of the morpholine ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. ijcce.ac.ir These theoretical shifts provide a powerful tool for assigning peaks in experimental NMR spectra.

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. youtube.comnih.gov An MD simulation of this compound, typically in a solvent environment, would reveal its conformational flexibility. The key focus would be the rotational dynamics around the single bonds connecting the pyridine ring, the methylene (B1212753) group, and the morpholine ring. These simulations can identify the most populated conformations and the energy barriers between them, providing a more realistic understanding of the molecule's shape and flexibility in solution. researchgate.net

Mechanistic Predictions and Transition State Analysis

DFT can be used to model reaction pathways and identify transition state structures. While no specific reactions involving this compound are documented, one could theoretically investigate potential reactions, such as nucleophilic substitution of the chlorine atom on the pyridine ring. By calculating the energies of reactants, products, and the transition state, one can determine the activation energy and predict the feasibility of a given reaction mechanism. This type of analysis is crucial for understanding how the molecule might behave in a chemical or biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. chemrevlett.comnih.govnih.gov Although a specific QSAR model for this compound does not exist, it could be included as part of a larger dataset of pyridine derivatives to develop such a model.

In a hypothetical QSAR study, various molecular descriptors for a series of related compounds would be calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological. These descriptors would then be correlated with an experimentally determined measure of reactivity (e.g., a reaction rate constant) using statistical methods like Multiple Linear Regression (MLR). chemrevlett.comnih.gov The resulting QSAR equation would allow for the prediction of the reactivity of new, untested compounds based solely on their calculated descriptors. researchgate.net

Table 3: Examples of Descriptors for QSAR Modeling of Pyridine Derivatives

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | HOMO-LUMO Gap | Chemical reactivity |

| Dipole Moment | Polarity and intermolecular interactions | |

| Steric/Topological | Molecular Weight | Size of the molecule |

| LogP | Lipophilicity/hydrophobicity | |

| Polar Surface Area (PSA) | Polarity and membrane permeability |

Such models are invaluable in fields like drug discovery and materials science for screening large libraries of virtual compounds and prioritizing them for synthesis and testing. nih.govmdpi.com

Advanced Spectroscopic Characterization Methodologies for 2 Morpholinomethyl 4 Chloropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. High-resolution ¹H and ¹³C NMR, along with two-dimensional NMR techniques, provide detailed information about the connectivity and chemical environment of each atom in 2-Morpholinomethyl-4-chloropyridine.

High-Resolution ¹H and ¹³C NMR for Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the methylene (B1212753) bridge, and the morpholine (B109124) ring. The aromatic region will show signals for the three protons on the pyridine ring. Due to the substitution pattern, these protons are in different chemical environments and will likely appear as distinct multiplets. The proton on the carbon between the chlorine and the nitrogen (H-5) is expected to be a doublet, the proton adjacent to the morpholinomethyl group (H-3) a singlet or a narrow doublet, and the proton at position 6 a doublet. The methylene protons of the morpholinomethyl group would likely appear as a singlet, integrating to two protons. The protons of the morpholine ring typically show two distinct multiplets, each integrating to four protons, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. For this compound, one would expect to see signals for the five carbons of the pyridine ring, the methylene bridge carbon, and the two distinct pairs of carbons in the morpholine ring. The chemical shifts of the pyridine carbons are influenced by the electron-withdrawing chlorine atom and the morpholinomethyl substituent. The carbon bearing the chlorine atom (C-4) would be significantly shifted, as would the carbon attached to the morpholinomethyl group (C-2). The methylene carbon of the bridge and the carbons of the morpholine ring will appear in the aliphatic region of the spectrum.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyridine H-3 | ~7.3-7.5 | ~120-125 |

| Pyridine H-5 | ~7.2-7.4 | ~122-127 |

| Pyridine H-6 | ~8.3-8.5 | ~148-152 |

| -CH₂- (bridge) | ~3.6-3.8 | ~60-65 |

| Morpholine -CH₂-N- | ~2.4-2.6 | ~53-58 |

| Morpholine -CH₂-O- | ~3.6-3.8 | ~66-70 |

| Pyridine C-2 | - | ~158-163 |

| Pyridine C-4 | - | ~145-150 |

Note: These are estimated values based on typical chemical shifts for similar structural motifs and should be confirmed by experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between the coupled protons on the pyridine ring, for instance, between H-5 and H-6. It would also confirm the coupling within the morpholine ring protons. google.comnist.govgoogle.compatsnap.comnist.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum indicates a direct bond between a proton and a carbon. This allows for the direct assignment of the carbon signals based on the already assigned proton signals. google.comnist.govgoogle.compatsnap.comnist.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for piecing together the molecular structure by identifying longer-range connectivities. For example, it would show correlations between the methylene bridge protons and the C-2 and C-3 carbons of the pyridine ring, as well as the adjacent carbons of the morpholine ring, thus confirming the attachment of the morpholinomethyl group to the pyridine ring. google.comnist.govgoogle.compatsnap.comnist.gov

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For this compound (C₁₀H₁₃ClN₂O), the expected exact mass can be calculated. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, with an intensity ratio of approximately 3:1 due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is particularly useful for assessing the purity of a sample. A pure sample of this compound should ideally show a single peak in the gas chromatogram, and the mass spectrum corresponding to this peak would confirm the identity of the compound. nih.gov Any additional peaks would indicate the presence of impurities, which can then be identified by their respective mass spectra.

Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Notes |

| [M]⁺ (³⁵Cl) | 212.07 | Molecular ion with the more abundant chlorine isotope. |

| [M]⁺ (³⁷Cl) | 214.07 | Molecular ion with the less abundant chlorine isotope. |

| [M-C₄H₈NO]⁺ | 125.02 | Fragmentation corresponding to the loss of the morpholine ring. |

| [C₅H₄ClN]⁺ | 113.01 | Fragment corresponding to the chloropyridine moiety. |

Note: The fragmentation pattern is a prediction and would need to be confirmed by experimental data.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Different functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for identifying the presence of specific bonds. In the FT-IR spectrum of this compound, one would expect to see characteristic absorption bands for the C-H stretching of the aromatic pyridine ring and the aliphatic morpholine and methylene groups, C=C and C=N stretching vibrations of the pyridine ring, C-O-C stretching of the morpholine ether linkage, and the C-Cl stretching vibration.

Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2800-3000 |

| C=C and C=N Stretch (Pyridine) | 1550-1650 |

| C-O-C Stretch (Morpholine) | 1050-1150 |

| C-Cl Stretch | 700-850 |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would also show characteristic bands for the pyridine ring vibrations, which are often strong in Raman scattering. The symmetric breathing mode of the pyridine ring would be a particularly prominent feature. Comparing the FT-IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an essential analytical technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur, and their intensities, provide valuable information about the molecule's electronic structure, particularly the nature of its chromophores and the presence of conjugated π systems.

For this compound, the primary chromophore is the 4-chloropyridine (B1293800) ring. The electronic transitions expected for this compound are primarily of two types: π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org They are typically characterized by high molar absorptivity (ε) values. In aromatic systems like the pyridine ring, these transitions usually occur at shorter wavelengths (higher energies). The presence of the chlorine atom as a substituent on the pyridine ring can cause a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength compared to unsubstituted pyridine.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen and nitrogen atoms of the morpholine group) to an antibonding π* orbital. researchgate.net These transitions are generally of lower intensity (lower ε values) compared to π → π* transitions and appear at longer wavelengths.

The solvent in which the spectrum is recorded can influence the positions of these absorption bands. Polar solvents, for instance, can lead to shifts in the λmax values due to stabilization or destabilization of the ground and excited states.

Based on data for related compounds, the expected UV-Vis absorption data for this compound can be inferred. For example, 2-chloropyridine (B119429) exhibits characteristic absorptions in the UV region. researchgate.netnist.gov The addition of the morpholinomethyl group at the 2-position is not expected to drastically alter the primary π → π* transitions of the chloropyridine ring but may influence the n → π* transitions due to the presence of additional non-bonding electrons on the morpholine's nitrogen and oxygen atoms.

Table 1: Expected UV-Vis Absorption Data for this compound

| Type of Transition | Expected λmax (nm) | Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Involved Orbitals |

|---|---|---|---|

| π → π* | ~230 - 270 | High (>1,000) | Bonding π to Antibonding π* of the pyridine ring |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the molecule in the solid state. This includes the orientation of the morpholine ring relative to the pyridine ring and the planarity of the pyridine ring itself.

Key structural parameters that would be determined include:

Crystal System and Space Group: These parameters describe the symmetry of the unit cell and the arrangement of molecules within it.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them. For instance, the C-Cl, C-N, and C-C bond lengths within the pyridine ring, and the C-N and C-O bond lengths in the morpholine moiety.

Torsional Angles: These define the conformation of the molecule, such as the rotation around the bond connecting the morpholinomethyl group to the pyridine ring.

Intermolecular Interactions: X-ray crystallography can identify and characterize non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking interactions that stabilize the crystal lattice. In the case of this compound, potential C-H···N or C-H···O hydrogen bonds involving the morpholine and pyridine rings could be present, as well as π-π stacking between the pyridine rings of adjacent molecules. nih.gov

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Expected Value/Information |

|---|---|---|

| Crystal System | The basic shape of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry operations that map the molecule onto itself within the crystal. | e.g., P2₁/c, P-1 |

| a, b, c (Å) | The dimensions of the unit cell. | Dependent on crystal packing |

| α, β, γ (°) | The angles of the unit cell. | Dependent on crystal packing |

| Z | The number of molecules per unit cell. | Integer value (e.g., 2, 4) |

| C-Cl Bond Length (Å) | The length of the carbon-chlorine bond. | ~1.74 Å |

| Pyridine C-N Bond Lengths (Å) | The lengths of the carbon-nitrogen bonds within the pyridine ring. | ~1.33-1.34 Å |

| Morpholine C-N Bond Length (Å) | The length of the carbon-nitrogen bond in the morpholine ring. | ~1.46 Å |

It is important to note that the values in Table 2 are illustrative and based on typical bond lengths found in similar structures. A definitive crystallographic analysis would provide the precise experimental values for this compound.

Applications and Role in Advanced Organic Synthesis

Building Block for Complex Molecule Synthesis

2-Morpholinomethyl-4-chloropyridine serves as a valuable building block in the intricate field of organic synthesis, enabling the construction of complex molecular architectures. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The chlorine atom at the 4-position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of substituents. nih.govorgsyn.org This reactivity is a cornerstone for creating diverse molecular scaffolds.

Furthermore, the morpholine (B109124) moiety can be modified or cleaved under specific conditions, providing another avenue for structural elaboration. The pyridine nitrogen itself can participate in reactions, such as N-oxidation, which can further modulate the reactivity of the ring system. youtube.com This multi-faceted reactivity makes this compound a versatile starting material for the synthesis of complex natural products, medicinal compounds, and other functionally rich organic molecules. nih.govnih.gov

For instance, the core structure can be incorporated into larger frameworks through coupling reactions, where the chloro-substituted pyridine acts as a key component. The ability to perform sequential and site-selective reactions on this building block allows for a convergent and efficient approach to complex target molecules. nih.gov

Precursor in the Development of Pyridine-Based Heterocycles

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry and materials science. nih.govchemijournal.comchemijournal.com this compound is a key precursor for the synthesis of a diverse range of pyridine-based heterocycles. The reactivity of the chlorine atom at the 4-position allows for its displacement by various nucleophiles, leading to the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. nih.govorgsyn.org This facilitates the annulation of additional rings onto the pyridine core, resulting in the formation of fused heterocyclic systems.

For example, through intramolecular cyclization reactions of appropriately substituted derivatives of this compound, one can access polyheterocyclic structures like naphthyridines and aza-analogues of coumarins, xanthones, and acridones. rsc.org The morpholine group can also play a role in directing these cyclization reactions or can be transformed into other functional groups to facilitate the construction of the desired heterocyclic framework.

The development of novel synthetic methodologies, such as tandem cycloaddition/cycloreversion reactions, further expands the utility of pyridine precursors like this compound in generating highly substituted and complex heterocyclic systems. nih.gov

Ligand Development in Catalysis

The morpholine group, with its additional nitrogen and oxygen donor atoms, can also participate in metal coordination, potentially leading to the formation of multidentate ligands. The chlorine atom at the 4-position offers a convenient handle for further functionalization, allowing for the synthesis of a library of related ligands with varying properties. This tunability is crucial for optimizing the performance of a catalyst in a specific chemical transformation. researchgate.net

For instance, ligands derived from this scaffold can be employed in a variety of catalytic reactions, including cross-coupling reactions, hydrogenations, and polymerizations. researchgate.netmdpi.comresearchgate.net The development of iron-based catalysts with pyridine-containing ligands has been of particular interest due to the low cost and low toxicity of iron. researchgate.netnih.gov The ability to synthesize and modify ligands based on the this compound framework contributes to the ongoing development of more efficient and selective catalysts for a wide range of chemical processes.

Intermediate in Advanced Fine Chemical Synthesis

This compound serves as a crucial intermediate in the multi-step synthesis of advanced fine chemicals, which are complex, pure chemical substances produced in limited quantities and sold at high prices. researchgate.net The fine chemical industry supplies a wide range of sectors, including pharmaceuticals, agrochemicals, and specialty materials. researchgate.net

The versatility of this compound allows for its incorporation into various synthetic pathways leading to high-value products. For example, its derivatives can be used in the production of active pharmaceutical ingredients (APIs). jubilantingrevia.com The chloro-substituent enables facile introduction of different functionalities through nucleophilic substitution, a common strategy in the synthesis of pharmaceutical intermediates. nih.govresearchgate.net

Furthermore, the morpholine unit can impart desirable physicochemical properties to the final product, such as improved solubility or bioavailability. The ability to perform selective transformations on this intermediate allows for the efficient and cost-effective production of complex molecules on an industrial scale. rsc.org

Future Research Directions and Unexplored Avenues for 2 Morpholinomethyl 4 Chloropyridine

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern chemical synthesis. For 2-Morpholinomethyl-4-chloropyridine, future research should prioritize the development of synthetic methods that minimize environmental impact and enhance efficiency.

Current synthetic approaches often rely on traditional batch processes which can be resource-intensive. Future methodologies could explore one-pot multicomponent reactions, the use of green catalysts, and environmentally benign solvents. researchgate.netnih.govacs.org For instance, the development of a one-pot synthesis from simple, readily available starting materials would represent a significant advancement over current multi-step procedures. researchgate.netacs.org Research into the use of reusable, heterogeneous catalysts could also offer a more sustainable alternative to homogeneous catalysts that can be difficult to separate from the reaction mixture. bhu.ac.in

Furthermore, exploring alternative energy sources for synthesis, such as microwave irradiation or ultrasonication, could lead to shorter reaction times and improved yields, contributing to more sustainable processes. researchgate.netnih.govacs.org The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the design of these new synthetic strategies.

Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Process Type | Multi-step batch processing | One-pot or continuous flow synthesis |

| Catalysts | Homogeneous, often requiring difficult removal | Heterogeneous, reusable catalysts |

| Solvents | Often hazardous organic solvents | Green solvents (e.g., water, ionic liquids) or solvent-free conditions |

| Energy Input | Conventional heating | Microwave, ultrasound, or photocatalysis |

| Byproducts | Can generate significant waste | Minimized waste through high atom economy |

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound synthesis with flow chemistry and automated platforms presents a significant opportunity for improving efficiency, safety, and scalability. chemh.commit.eduhelgroup.com Flow chemistry, where reagents are continuously pumped through a reactor, offers superior control over reaction parameters such as temperature, pressure, and reaction time compared to batch reactors. researchgate.net This precise control can lead to higher yields, improved purity, and enhanced safety, particularly when handling reactive intermediates. researchgate.net

Automated synthesis platforms can further revolutionize the production of this compound and its derivatives. chemh.commit.eduresearchgate.net These systems can perform multi-step reactions, purifications, and analyses with minimal human intervention, accelerating the discovery and optimization of new synthetic routes. mit.eduhelgroup.comresearchgate.net The combination of flow chemistry with artificial intelligence and machine learning algorithms can enable the development of self-optimizing systems that can rapidly identify the best reaction conditions. researchgate.netresearchgate.net

A notable example of the potential of this technology is the uncatalyzed amination of 2-chloropyridine (B119429) in a flow reactor, which demonstrates that high temperatures in a continuous-flow setup can overcome activation barriers for reactions with unactivated substrates, leading to good to excellent yields in short reaction times. researchgate.net Similar approaches could be developed for the synthesis of this compound.

Advanced In Situ Spectroscopic Monitoring of Reactions

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound, the implementation of advanced in situ spectroscopic monitoring techniques is crucial. researchgate.net Real-time analysis of the reaction mixture can provide valuable insights that are often missed with traditional offline analysis.

Techniques such as Raman spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated into reaction vessels or flow reactors to monitor the concentration of reactants, intermediates, and products as the reaction progresses. nih.gov This real-time data allows for precise determination of reaction endpoints, identification of transient intermediates, and the development of accurate kinetic models. researchgate.netnih.gov

For example, real-time 2D dynamic NMR analysis has been successfully used to elucidate complex organic reaction mechanisms, confirming postulated intermediates and revealing previously undetected species. nih.gov The application of such techniques to the synthesis of this compound would enable a more rational and data-driven approach to process optimization and control. An internet-based platform has even been developed to monitor and control chemical reactions remotely, highlighting the future of automated and monitored chemical synthesis. acs.org

Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Potential Application for this compound Synthesis |

| Raman Spectroscopy | Vibrational modes of molecules, sensitive to changes in chemical bonds. | Monitoring the formation of the morpholine (B109124) ring and the substitution on the pyridine (B92270) ring. nih.gov |

| Infrared (IR) Spectroscopy | Functional group analysis, tracking the appearance and disappearance of specific chemical groups. | Following the consumption of starting materials and the formation of the final product. acs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, identification of intermediates and byproducts. | Elucidating the reaction mechanism and identifying transient species in real-time. nih.gov |

| Mass Spectrometry (MS) | Molecular weight determination, identification of products and impurities. | Online analysis of reaction streams in flow chemistry setups. |

Theoretical Prediction of Novel Reactivity Patterns

Computational chemistry and theoretical modeling offer a powerful and predictive tool for exploring the reactivity of this compound and designing novel reactions. researchgate.netnih.gov Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO gap), and electrostatic potential of the molecule. researchgate.net This information can provide insights into its reactivity towards different reagents and help predict the most likely sites for chemical attack.

Theoretical studies can be used to model reaction mechanisms, calculate activation energies, and predict the structures of transition states and intermediates. nih.govrsc.org For instance, computational studies on the chlorination of pyrimidine (B1678525) bases have successfully identified the most reactive sites and estimated reaction rate constants, which were consistent with experimental results. nih.gov Similar computational approaches could be applied to this compound to predict its behavior in various transformations, such as nucleophilic aromatic substitution or cross-coupling reactions.

Furthermore, machine learning models trained on large datasets of chemical reactions can be used to predict the outcomes of unknown reactions and suggest novel synthetic pathways. chemrxiv.org By combining theoretical predictions with experimental validation, researchers can accelerate the discovery of new and valuable derivatives of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.